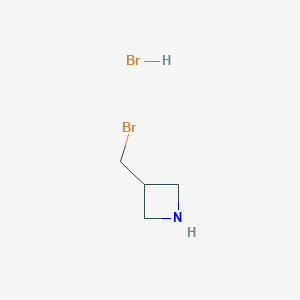
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C13H13ClO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a chloro group, a dimethyl group, and an aldehyde functional group attached to a naphthalene ring system.
准备方法
The synthesis of 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group onto the naphthalene ring. The reaction conditions typically involve refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
化学反应分析
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects depends on its chemical structure and the specific reactions it undergoes. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways.
The chloro group can participate in substitution reactions, allowing the compound to interact with different molecular targets. The dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
相似化合物的比较
1-Chloro-4,4-dimethyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the dimethyl groups, resulting in different reactivity and selectivity.
4,4-Dimethyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its ability to undergo substitution reactions.
1-Chloro-4,4-dimethyl-2-naphthaldehyde: Similar structure but different positioning of the functional groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C13H13ClO |
|---|---|
分子量 |
220.69 g/mol |
IUPAC 名称 |
1-chloro-4,4-dimethyl-3H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H13ClO/c1-13(2)7-9(8-15)12(14)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
GQEFVFASYLZGDH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C2=CC=CC=C21)Cl)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















